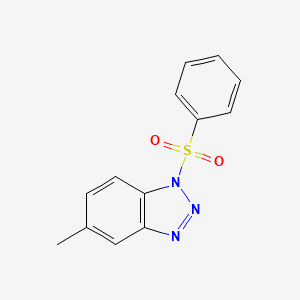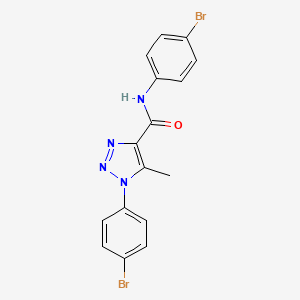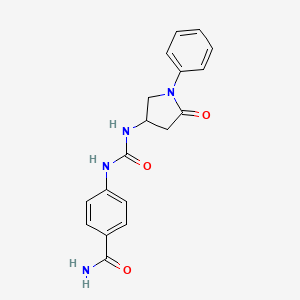
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide , also known by its chemical formula C18H18N4O3 , is a synthetic compound with potential pharmacological applications. Its structure comprises a benzene ring substituted with a ureido group and a pyrrolidine ring. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis Analysis
The synthesis of this compound involves constructing the pyrrolidine ring and attaching it to the benzene core. Researchers have employed various strategies for its preparation:
- Ring Construction : Starting from different cyclic or acyclic precursors, chemists have successfully formed the pyrrolidine ring. Reaction conditions and synthetic routes play a crucial role in achieving high yields.
- Functionalization : Alternatively, preformed pyrrolidine rings (such as proline derivatives) have been functionalized to introduce the desired substituents.
Molecular Structure Analysis
The molecular formula C18H18N4O3 provides insights into the compound’s composition. Key features include:
- Benzene Ring : The central benzene ring serves as the core scaffold.
- Ureido Group : The ureido group (NH-CO-NH) is attached to the benzene ring.
- Pyrrolidine Ring : The five-membered pyrrolidine ring contributes to the compound’s stereochemistry and three-dimensional shape.
Chemical Reactions Analysis
While specific reactions involving 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide are not widely documented, its reactivity likely depends on the functional groups present. Further studies are needed to explore its behavior under various conditions.
Physical And Chemical Properties Analysis
- Molecular Weight : 338.367 g/mol 1.
- Solubility : The compound’s solubility in different solvents impacts its formulation and delivery.
- Melting Point : Experimental determination of the melting point is essential for characterization.
- Stability : Assessing stability under various conditions (light, temperature, pH) informs storage guidelines.
Safety And Hazards
As of now, specific safety data for 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide is limited. Researchers should conduct toxicity studies, assess potential hazards, and handle the compound with care.
Future Directions
- Biological Evaluation : Investigate its activity against specific targets (enzymes, receptors, etc.).
- Structure-Activity Relationship (SAR) : Explore how stereochemistry affects biological profiles.
- Formulation : Develop suitable formulations for administration (oral, injectable, etc.).
properties
IUPAC Name |
4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c19-17(24)12-6-8-13(9-7-12)20-18(25)21-14-10-16(23)22(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,19,24)(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWNLLVJVDCZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

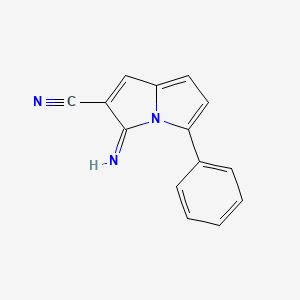
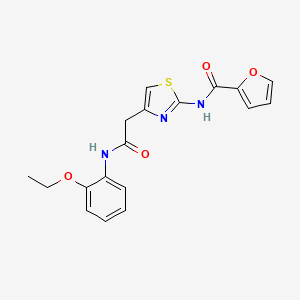

![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B2628107.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[4-(4-hydroxyphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2628108.png)
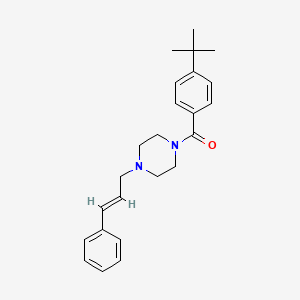
![5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2628111.png)
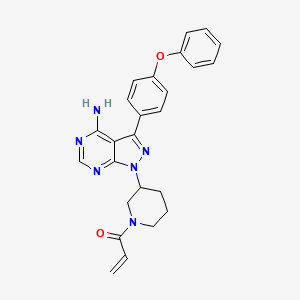
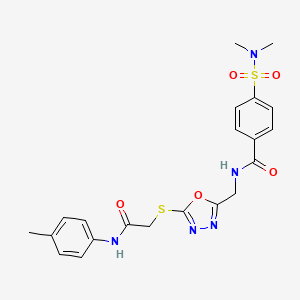
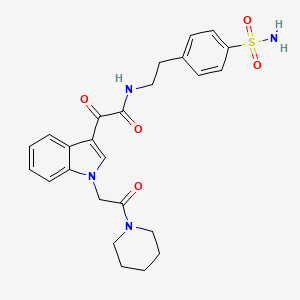
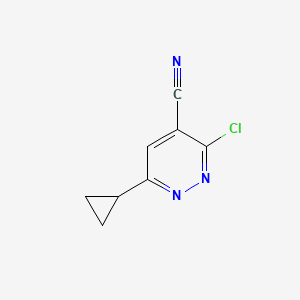
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)
